molecular formula C21H27NO3 B2576248 (3r,5r,7r)-N-((4-hydroxychroman-4-yl)methyl)adamantane-1-carboxamide CAS No. 1421467-68-6

(3r,5r,7r)-N-((4-hydroxychroman-4-yl)methyl)adamantane-1-carboxamide

Cat. No. B2576248
CAS RN: 1421467-68-6
M. Wt: 341.451
InChI Key: VWFWKVPZWGEEAJ-UHFFFAOYSA-N
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Description

(3r,5r,7r)-N-((4-hydroxychroman-4-yl)methyl)adamantane-1-carboxamide, also known as HMA, is a novel compound with potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

Polyamide Synthesis and Characterization

A study focused on the synthesis of new polyamides using adamantane derivatives demonstrated that these compounds, including structures related to (3r,5r,7r)-N-((4-hydroxychroman-4-yl)methyl)adamantane-1-carboxamide, show significant promise in the creation of materials with high thermal stability and desirable mechanical properties. The synthesis involved the polycondensation of adamantane-derived diacids with various diamines, leading to polyamides with medium inherent viscosities and notable tensile strengths, elongation to break values, and glass transition temperatures. These materials exhibited decomposition temperatures ranging from 388 to 435°C, suggesting their potential utility in high-performance applications (Chern, Shiue, & Kao, 1998).

Catalysis and Chemical Transformations

Research into the catalytic properties of adamantane derivatives highlighted the versatility of these compounds in facilitating various chemical transformations. One study detailed the synthesis of adamantane 11-β-hydroxysteroid dehydrogenase-1 inhibitors, showcasing a convergent, scalable process that efficiently produces high-purity active pharmaceutical ingredients. This process underscores the potential of adamantane derivatives in medicinal chemistry and drug development, offering a rapid pathway to synthesize complex molecules with high yields and purity (Becker et al., 2008).

Supramolecular Chemistry and Molecular Recognition

In supramolecular chemistry, adamantane derivatives have been investigated for their ability to form predictable H-bonded assemblies and crystal structures. The study of bridgehead-functionalized adamantanes revealed insights into the failure of supramolecular synthons in certain contexts, providing valuable information for designing materials with specific molecular recognition capabilities. This research contributes to our understanding of how adamantane derivatives can be used to engineer novel materials with precise structural and functional properties (Boldog et al., 2019).

Antimicrobial Activity

Adamantane derivatives have also been explored for their antimicrobial properties. The synthesis and evaluation of N′-heteroarylidene-1-carbohydrazide derivatives based on adamantane highlighted their potential as broad-spectrum antibacterial agents. These compounds displayed potent activity against a range of bacteria, underscoring the versatility of adamantane derivatives in developing new antimicrobial agents (El-Emam et al., 2020).

properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c23-19(20-10-14-7-15(11-20)9-16(8-14)12-20)22-13-21(24)5-6-25-18-4-2-1-3-17(18)21/h1-4,14-16,24H,5-13H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFWKVPZWGEEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C34CC5CC(C3)CC(C5)C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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